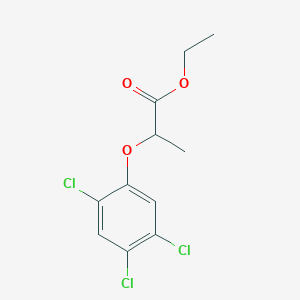
Ethyl 2-(2,4,5-trichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,4,5-trichlorophenoxy)propionate, commonly known as fenoxaprop-p-ethyl, is a herbicide used to control annual and perennial grass weeds in various crops. It belongs to the chemical class of aryloxyphenoxypropionates and has a broad spectrum of activity against grass weeds. Fenoxaprop-p-ethyl is widely used in agriculture due to its effectiveness, low toxicity, and ease of use.
Mecanismo De Acción
Fenoxaprop-p-ethyl works by inhibiting the synthesis of fatty acids in grass weeds, which leads to their death. Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This results in a decrease in the production of lipids and ultimately leads to the death of the weed.
Efectos Bioquímicos Y Fisiológicos
Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some non-target plants. The herbicide is rapidly metabolized in plants and soil and does not persist in the environment. Fenoxaprop-p-ethyl has no known carcinogenic or mutagenic effects and is not considered to be a human health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxaprop-p-ethyl is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its effectiveness, low toxicity, and ease of use make it a popular choice for weed control. However, its use can have unintended consequences, such as the development of herbicide-resistant weeds and the potential for environmental damage. In laboratory experiments, fenoxaprop-p-ethyl can be used to study the effects of herbicides on plant growth and development. However, care must be taken to ensure that the herbicide is used safely and in accordance with regulations.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding fenoxaprop-p-ethyl. One potential direction is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and soil microorganisms. Finally, the development of new techniques for weed control, such as precision agriculture and integrated pest management, could help to reduce the reliance on herbicides like fenoxaprop-p-ethyl.
Métodos De Síntesis
Fenoxaprop-p-ethyl can be synthesized by reacting 2,4,5-trichlorophenol with epichlorohydrin to form 2-(2,4,5-trichlorophenoxy)propanol. This intermediate is then reacted with ethyl chloroformate to produce ethyl 2-(2,4,5-trichlorophenoxy)propionate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been found to be effective against a wide range of grass weeds, including annual bluegrass, crabgrass, and foxtail. Fenoxaprop-p-ethyl is commonly used in the production of crops such as corn, soybean, wheat, and rice. Its use has been shown to increase crop yields and reduce weed competition.
Propiedades
Número CAS |
10463-02-2 |
|---|---|
Nombre del producto |
Ethyl 2-(2,4,5-trichlorophenoxy)propionate |
Fórmula molecular |
C11H11Cl3O3 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3 |
Clave InChI |
KPHBYKLGXIRBSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Otros números CAS |
10463-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)

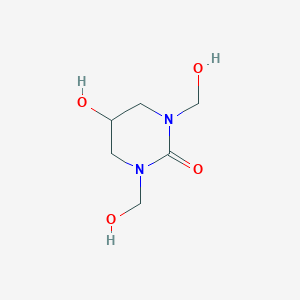
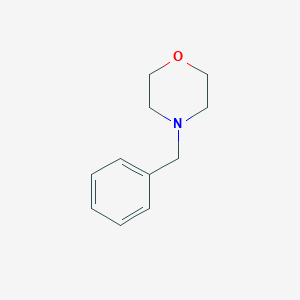
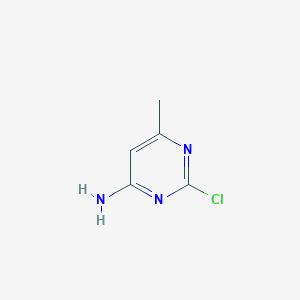
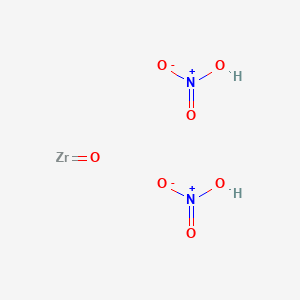

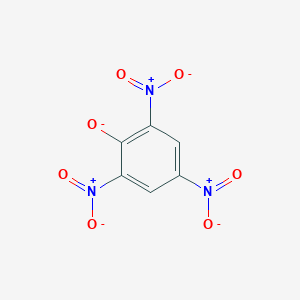
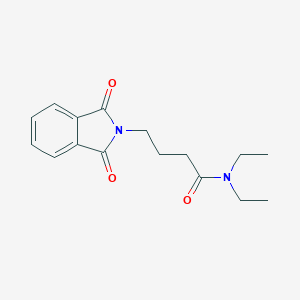


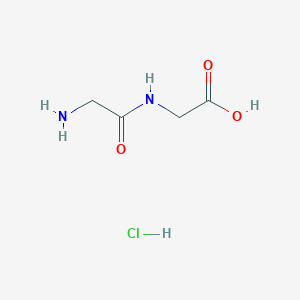
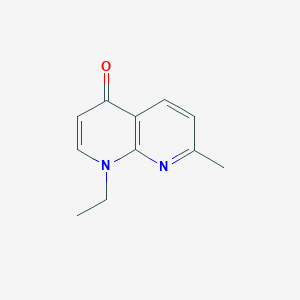
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)